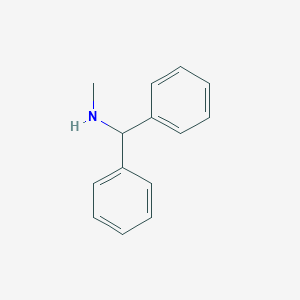

N-methyl-1,1-diphenylmethanamine

Overview

Description

Mechanism of Action

Target of Action

N-(Diphenylmethyl)methylamine, also known as N-methyl-1,1-diphenylmethanamine, is a sterically hindered secondary amine . It is commonly used as a reagent for organic compound synthesis . The primary targets of this compound are proteins and other molecules with which it forms hydrogen bonds .

Mode of Action

As a weak base, N-(Diphenylmethyl)methylamine readily forms hydrogen bonds with proteins and other molecules . These hydrogen bonds play a crucial role in the binding of N-(Diphenylmethyl)methylamine to proteins and subsequent enzyme activity inhibition . Additionally, N-(Diphenylmethyl)methylamine can form complexes with metal ions, affecting the structure and function of proteins .

Biochemical Pathways

Given its ability to form hydrogen bonds with proteins and inhibit enzyme activity, it can be inferred that it may influence a variety of biochemical pathways depending on the specific proteins and enzymes it interacts with .

Result of Action

The molecular and cellular effects of N-(Diphenylmethyl)methylamine’s action are likely to be diverse, given its ability to interact with a variety of proteins and enzymes. By forming hydrogen bonds with these molecules, it can influence their structure and function, potentially leading to changes in cellular processes .

Biochemical Analysis

Biochemical Properties

N-(Diphenylmethyl)methylamine readily forms hydrogen bonds with proteins and other biomolecules . These hydrogen bonds play a crucial role in the binding of N-(Diphenylmethyl)methylamine to proteins and subsequent enzyme activity inhibition . Additionally, N-(Diphenylmethyl)methylamine can form complexes with metal ions, affecting the structure and function of proteins .

Molecular Mechanism

The molecular mechanism of N-(Diphenylmethyl)methylamine involves its interactions with proteins and metal ions . It can bind to proteins through hydrogen bonding, which can inhibit enzyme activity . Furthermore, it can form complexes with metal ions, which can affect protein structure and function .

Metabolic Pathways

Given its ability to interact with proteins and metal ions, it is likely involved in various biochemical reactions .

Transport and Distribution

Given its ability to form complexes with metal ions, it may interact with various transporters or binding proteins .

Subcellular Localization

Given its interactions with proteins and metal ions, it may be directed to specific compartments or organelles within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-methyl-1,1-diphenylmethanamine is generally synthesized by reacting aniline with formaldehyde under suitable reaction conditions. A specific reaction step involves heating and reacting aniline with formaldehyde in a solution containing sulfuric acid as a catalyst to obtain the product .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve other methods, but the reaction of aniline with formaldehyde remains a common approach. The process is typically carried out in a well-ventilated environment to avoid the inhalation of vapors and to ensure safety .

Chemical Reactions Analysis

Types of Reactions: N-methyl-1,1-diphenylmethanamine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized by oxygen in the air.

Substitution: It participates in substitution reactions, particularly in the synthesis of cyclooctene oxide.

Common Reagents and Conditions:

Oxidation: Oxygen in the air acts as the oxidizing agent.

Substitution: Specific reagents and conditions depend on the target product, such as cyclooctene oxide synthesis.

Major Products Formed:

Cyclooctene oxide: Formed through substitution reactions involving this compound.

Scientific Research Applications

N-methyl-1,1-diphenylmethanamine is widely used in scientific research due to its stability and ability to form strong hydrogen bonds. Some of its applications include:

Comparison with Similar Compounds

- N-Methyldiphenylamine

- Benzhydrylamine

- Dibenzylamine

Comparison: N-methyl-1,1-diphenylmethanamine is unique due to its steric hindrance and strong hydrogen bonding capabilities, which contribute to its stability and resistance to degradation . Compared to similar compounds like N-Methyldiphenylamine and Benzhydrylamine, this compound is more effective in forming stable complexes with proteins and metal ions, making it a valuable compound in scientific research and industrial applications .

Biological Activity

N-methyl-1,1-diphenylmethanamine, also known as N-(Diphenylmethyl)methylamine, is a secondary amine with notable biological activities. This compound has garnered attention due to its ability to interact with various biological systems, influencing enzyme activity and biochemical pathways. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in research and medicine, and relevant case studies.

This compound is characterized by its sterically hindered structure, which enables it to form hydrogen bonds with proteins and other biomolecules. This property is crucial for its interaction with various enzymes and receptors in biological systems.

Mechanism of Action:

- Hydrogen Bonding: The compound readily forms hydrogen bonds with proteins, which can alter their conformation and function.

- Enzyme Inhibition: It has been observed to inhibit certain enzyme activities, suggesting potential roles in modulating metabolic pathways .

- Biochemical Pathways: The interactions of this compound with proteins can influence diverse biochemical pathways, including those involved in pain perception and antibiotic resistance mechanisms .

Biological Applications

This compound has been employed in various fields of research due to its unique properties:

- Enzyme Kinetics: Used to study enzyme kinetics and protein-ligand interactions, providing insights into the mechanisms underlying enzyme function.

- Antibiotic Potentiation: Research indicates that this compound can enhance the efficacy of antibiotics like clarithromycin against E. coli, suggesting its potential as an antibiotic adjuvant .

- Therapeutic Potential: Investigated for its analgesic properties, it may serve as a candidate for developing treatments for chronic pain conditions.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

1. Antibiotic Potentiation Study

A study evaluated the effect of this compound on the minimum inhibitory concentration (MIC) of clarithromycin against E. coli ATCC 25922. The results showed a significant reduction in MIC when combined with the compound, indicating its potential as a potentiator for antibiotic therapy .

| Compound | MIC Reduction (fold) |

|---|---|

| Clarithromycin alone | 64 μg/ml |

| Clarithromycin + this compound | 16 μg/ml |

2. Enzyme Inhibition Study

Another investigation focused on the inhibition of serine hydrolases by derivatives of this compound. The findings suggested that modifications to the amine structure could enhance selectivity and potency against specific targets like fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL) .

Properties

IUPAC Name |

N-methyl-1,1-diphenylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N/c1-15-14(12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11,14-15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHDMMLFAFLZUEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(C1=CC=CC=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60328535 | |

| Record name | N-(Diphenylmethyl)methylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60328535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14683-47-7 | |

| Record name | N-(Diphenylmethyl)methylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60328535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(Diphenylmethyl)methylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.